2-Cyclopropyl-6-fluoropyridine
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Overview
Description
2-Cyclopropyl-6-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FN and a molecular weight of 137.16 g/mol This compound is characterized by the presence of a cyclopropyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Cyclopropyl-6-fluoropyridine involves its use as a reagent in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways. The exact downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The molecular and cellular effects of this compound’s action would be related to its role in facilitating Suzuki–Miyaura coupling reactions . These reactions result in the formation of carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Cyclopropyl-6-fluoropyridine may interact with various enzymes and proteins involved in these reactions .
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling, which involves the formation of a new carbon-carbon bond . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
The synthesis of 2-Cyclopropyl-6-fluoropyridine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Cyclopropyl-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Cyclopropyl-6-fluoropyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Cyclopropyl-6-fluoropyridine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 4-fluoropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery .
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Cyclopropylpyridine
Biological Activity
2-Cyclopropyl-6-fluoropyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, applications in scientific research, and relevant case studies.
This compound has the chemical formula C9H10FN and a molecular weight of approximately 151.19 g/mol. Its structure features a cyclopropyl group and a fluorine atom attached to the pyridine ring, which influences its reactivity and biological interactions.
Target Interactions
The compound is primarily studied for its role as an enzyme inhibitor and receptor ligand. It interacts with various biological targets, making it useful in drug development for conditions such as cancer and neurological disorders.
Biochemical Pathways
The action of this compound is associated with several biochemical pathways:
- Enzyme Inhibition : It serves as a scaffold for designing inhibitors targeting specific enzymes involved in disease processes.
- Receptor Binding : The compound has shown potential in binding to receptors that modulate neurotransmitter activity, particularly in the context of psychiatric disorders .
Applications in Scientific Research
This compound is utilized across various fields:
- Medicinal Chemistry : It acts as a precursor for synthesizing novel drug candidates aimed at treating neurological and inflammatory diseases.
- Pharmaceutical Development : Its properties make it suitable for developing selective inhibitors that can modulate biological pathways effectively .
- Agrochemical Applications : The compound's reactivity allows it to be used in synthesizing agrochemicals with specific biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited potent inhibition against B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The compound's modifications led to enhanced potency, with some derivatives achieving IC50 values as low as 4.8 nM .
- Structure-Activity Relationship (SAR) : Research on fluorinated pyridines highlighted the importance of substituent positioning on the pyridine ring. Modifications at the 6-position significantly affected the binding affinity and selectivity towards target receptors, showcasing the potential for optimizing drug candidates based on structural variations .
- Pharmacokinetic Profiles : In vivo studies have assessed the pharmacokinetics of compounds derived from this compound. These studies indicated that certain derivatives maintained effective plasma concentrations over extended periods, which is crucial for sustained therapeutic effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Molecular Weight | Key Biological Activity |
---|---|---|
2-Fluoropyridine | 109.10 g/mol | Antimicrobial properties |
4-Fluoropyridine | 109.10 g/mol | Inhibitor of certain enzymes |
2,6-Difluoropyridine | 138.10 g/mol | Potential anticancer activity |
2-Cyclopropylpyridine | 135.17 g/mol | Neurological receptor modulation |
Properties
IUPAC Name |
2-cyclopropyl-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKPVZKWPSUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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